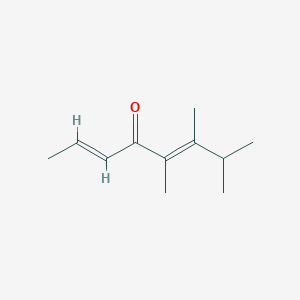
2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)-: is a complex organic compound known for its unique structure and applications in various scientific fields. This compound, also referred to as Pomarose , is characterized by its molecular formula C11H18O and CAS Registry Number 847144-75-6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)- typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as isovaleraldehyde and acetic acid .
Condensation Reaction: : These materials undergo a condensation reaction to form an intermediate compound.
Isomerization: : The intermediate compound is then subjected to isomerization to achieve the desired (2E,5E)-configuration.
Purification: : The final product is purified through techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)-: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form ketones or carboxylic acids .
Reduction: : Reduction reactions can convert the compound into alcohols or alkenes .
Substitution: : Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are employed.
Major Products Formed
Oxidation: : Products include 2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)- derivatives with additional oxygen-containing functional groups.
Reduction: : Reduction reactions yield alcohols and alkenes with similar or modified structures.
Substitution: : Substitution reactions produce halogenated or alkylated derivatives of the compound.
Scientific Research Applications
2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)-: has diverse applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: : Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: : Utilized in the fragrance industry due to its pleasant aroma and in the production of specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : Interacts with enzymes and receptors involved in biological processes.
Pathways: : Influences metabolic pathways and signaling cascades, leading to desired biological outcomes.
Comparison with Similar Compounds
2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)-: is compared with similar compounds such as 2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5Z)- and 2,5-Octadien-4-one, 5,6,7-trimethyl-, (2Z,5E)- . The uniqueness of 2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)- lies in its specific isomeric form, which influences its reactivity and applications.
Conclusion
2,5-Octadien-4-one, 5,6,7-trimethyl-, (2E,5E)-: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.
Properties
CAS No. |
847144-75-6 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E,5E)-5,6,7-trimethylocta-2,5-dien-4-one |
InChI |
InChI=1S/C11H18O/c1-6-7-11(12)10(5)9(4)8(2)3/h6-8H,1-5H3/b7-6+,10-9+ |
InChI Key |
QWRGOHMKGNCVAC-AVQMFFATSA-N |
Isomeric SMILES |
C/C=C/C(=O)/C(=C(\C)/C(C)C)/C |
Canonical SMILES |
CC=CC(=O)C(=C(C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















